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Cat. No.: B12419317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Siais117, a proteolysis-targeting chimera

(PROTAC) developed from the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.

Siais117 represents a promising strategy to overcome acquired resistance to ALK-targeted

therapies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large-cell

lymphoma (ALCL). This document details its mechanism of action, quantitative efficacy data,

and the experimental protocols used for its characterization.

Introduction: Addressing Resistance in ALK-
Positive Cancers
EML4-ALK and NPM-ALK fusion proteins are key oncogenic drivers in subsets of NSCLC and

ALCL, respectively.[1][2] While FDA-approved ALK inhibitors have shown significant clinical

efficacy, the development of drug resistance, often through secondary mutations in the ALK

kinase domain like the G1202R mutation, remains a major clinical challenge.[1][3]

PROTAC technology offers a novel therapeutic modality to address drug resistance.[1] These

bifunctional molecules co-opt the cell's natural protein disposal system by bringing a target

protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and

subsequent degradation by the proteasome.
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Siais117 was designed and synthesized as a potent ALK-targeting PROTAC. It is a conjugate

of the potent ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase.[1][2][4][5] By inducing the degradation of ALK fusion proteins, Siais117 can overcome

resistance mechanisms, block cancer cell growth, and inhibit downstream signaling pathways.

[4][5] Notably, it has demonstrated efficacy against the formidable ALK G1202R point mutation.

[1][3][4][5]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
Siais117 functions as a classic PROTAC, inducing the degradation of its target protein, ALK.

The process involves several key steps, as illustrated below.
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Figure 1: Mechanism of Action for Siais117.
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The Brigatinib moiety of Siais117 binds to the kinase domain of the ALK fusion protein, while

the VHL ligand portion binds to the VHL E3 ubiquitin ligase complex. This simultaneous binding

forms a ternary complex (ALK-Siais117-VHL). The proximity induced by the complex allows

the E3 ligase to transfer ubiquitin molecules to the ALK protein. This poly-ubiquitination marks

ALK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating

the oncoprotein from the cell. Siais117 is then released and can catalytically induce the

degradation of further ALK molecules.

Downstream Signaling Inhibition
The degradation of ALK protein by Siais117 effectively shuts down its downstream signaling

pathways, which are crucial for cancer cell proliferation and survival. One key pathway involves

the phosphorylation of STAT3.
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Figure 2: Inhibition of ALK-STAT3 Signaling Pathway.

Treatment with Siais117 leads to a reduction in the phosphorylation of both ALK and STAT3.[4]

[5] This prevents the translocation of pSTAT3 to the nucleus, thereby inhibiting the transcription

of genes essential for cell growth and survival.

Quantitative Data Presentation
Siais117 has demonstrated potent anti-proliferative and degradation activity across various

cancer cell lines.

Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour

incubation period.

Cell Line ALK Status IC50 (nM)

SR NPM-ALK 1.7

H2228 EML4-ALK 46

NCI-H1688 Small Cell Lung Cancer 259

NCI-H69 Small Cell Lung Cancer 799

Table 1: Anti-proliferative

activity of Siais117 in various

cancer cell lines.[4][5]

Siais117 also showed significantly better growth inhibition compared to Brigatinib in a 293T cell

line engineered to express the G1202R-resistant ALK mutant.[1][2][6]

Protein Degradation Activity
While specific DC50 (half-maximal degradation concentration) values are not available in the

reviewed literature, the effective concentrations for ALK protein degradation have been

reported.
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Cell Line ALK Status
Treatment
Conditions

Outcome

H2228 EML4-ALK Starting at 50 nM
Initiation of ALK

protein degradation.

SR NPM-ALK 100 nM for 24 hours
Sustained degradation

of ALK protein.

Table 2: Observed

ALK protein

degradation induced

by Siais117.[4][5]

Experimental Protocols
The characterization of Siais117 involved standard cell biology and biochemical assays. Below

are detailed methodologies for the key experiments.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.lumiprobe.com/protocols/cck-8-cell-viability-assay
https://www.medchemexpress.com/siais117.html
https://www.benchchem.com/product/b12419317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viability/Proliferation Protein Degradation

Start: Select ALK+
and SCLC Cell Lines

Cell Culture & Seeding
(96-well & 6-well plates)

Treat cells with varying
concentrations of Siais117

Add CCK-8 Reagent
Incubate 1-4 hours

Cell Lysis & Protein
Quantification (BCA Assay)

Measure Absorbance
(450 nm)

Calculate IC50 Values

SDS-PAGE & Transfer
to PVDF Membrane

Western Blot:
Primary Ab (ALK, p-ALK, STAT3, etc.)

Secondary Ab (HRP-conjugated)

Chemiluminescent Detection

Analyze Protein Levels

Click to download full resolution via product page

Figure 3: General experimental workflow for Siais117 evaluation.
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Cell Viability and Proliferation (CCK-8 Assay)
This colorimetric assay measures cell viability by quantifying the metabolic activity of cellular

dehydrogenases.

Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-

well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture

medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.

[7]

Compound Treatment: Siais117 is serially diluted to various concentrations in culture

medium. 10 µL of each concentration is added to the respective wells. A vehicle control (e.g.,

DMSO) is also included. The plate is incubated for the desired period (e.g., 72 hours).

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][4][7]

Care is taken to avoid introducing air bubbles.

Incubation: The plate is incubated for 1-4 hours at 37°C. Incubation time may vary

depending on the cell type and density.[1][7]

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate

reader.[1][4][7]

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against

the log concentration of Siais117 and fitting the data to a dose-response curve.

Protein Degradation Analysis (Western Blotting)
This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with Siais117 at the

desired concentrations and time points (e.g., 0-500 nM for 24 hours). After treatment, cells

are washed with ice-cold PBS and lysed with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of each lysate is determined using a

BCA protein assay to ensure equal loading.
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Sample Preparation: An appropriate amount of total protein (e.g., 20-30 µg) from each

sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

SDS-PAGE: The protein samples are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA

in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH or

β-actin) overnight at 4°C with gentle agitation.[8]

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody for 1 hour at room temperature.[8]

Detection: Following further washes, a chemiluminescent substrate is applied to the

membrane, and the signal is captured using a digital imaging system or X-ray film.[9]

Analysis: The intensity of the protein bands is quantified using image analysis software and

normalized to the loading control to determine the relative protein levels.

Conclusion and Future Directions
Siais117 is a potent Brigatinib-based PROTAC that effectively induces the degradation of ALK

fusion proteins, including the drug-resistant G1202R mutant.[1][4][5] It demonstrates strong

anti-proliferative activity in ALK-positive cancer cell lines and also in small cell lung cancer

models.[4][5] The development of Siais117 highlights the potential of PROTAC technology to

overcome targeted therapy resistance. While initial reports mention promising anti-tumor

activity in xenograft mouse models, further in vivo studies are necessary to fully evaluate its

pharmacokinetic properties, efficacy, and safety profile for potential clinical translation.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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